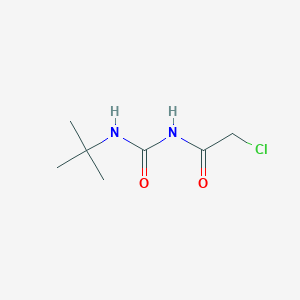

5-氯-1-(3-氯苯基)-3-甲基-1H-吡唑-4-甲醛

描述

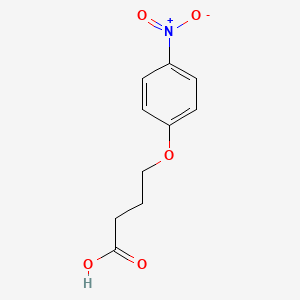

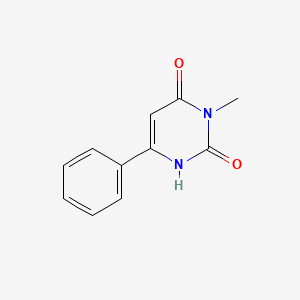

The compound "5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is a derivative of pyrazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a pyrazole ring substituted with chloro and methyl groups, as well as a carbaldehyde functional group. It serves as an important intermediate for the synthesis of various heterocyclic systems and has been the subject of several studies due to its potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of pyrazole derivatives, including the compound , often involves multi-step reactions. For instance, the Vilsmeier-Haack reaction has been used to synthesize related chloropyrazole carbaldehydes, which are then further reacted to produce chalcones and dipyrazolopyridines . Another approach involves Sonogashira-type cross-coupling reactions with alkynes to yield alkynyl pyrazole carbaldehydes, which can be further transformed into various heterocyclic compounds . The synthesis of the specific compound "5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde" has been reported, which shares a similar structure with the compound of interest, indicating that analogous methods could be applied .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction methods. For example, the crystal structure of a closely related compound, "5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde," was determined to belong to the monoclinic space group P21/c, with specific unit cell parameters and a significant inclination between the aldehydic fragment and the pyrazole ring . Such structural information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Pyrazole carbaldehydes participate in various chemical reactions, forming a plethora of heterocyclic compounds. They can undergo cyclization reactions, as seen with the synthesis of pyrazolo[4,3-c]pyridines and their oxides . Additionally, they can react with hydrazine hydrate to form dipyrazolopyridines or with acetophenones to yield chalcone analogues . The versatility of these compounds in chemical reactions underscores their importance as synthons in heterocyclic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like chloro and methyl groups, as well as the carbaldehyde functional group, affects their polarity, solubility, and reactivity. The crystallographic analysis provides insights into the molecular conformation and potential intermolecular interactions, such as hydrogen bonding and π-π stacking, which can impact the compound's stability and reactivity . These properties are essential for the compound's application in various fields, including pharmaceuticals and materials science.

科学研究应用

合成和晶体结构

- 合成和表征: 5-氯-1-(3-氯苯基)-3-甲基-1H-吡唑-4-甲醛已经合成并对其晶体结构进行了分析,揭示了有关其分子构型和相互作用的具体细节 (Xu & Shi, 2011)。

化学反应和衍生物

- 衍生物的形成: 研究了涉及该化合物的各种化学反应,导致形成不同的衍生物。例如,已经探讨了在微波辐射下的反应以及随后与苯乙酮和肼的反应 (Cuartas et al., 2017)。

- 化学行为: 还对该化合物在不同化学反应中的行为进行了研究,如缩聚过程和与各种试剂的相互作用 (Trilleras et al., 2014)。

合成中的应用

- 用于合成双吡唑: 该化合物已被用作合成双吡唑的前体,展示了其在创建更复杂化学结构中的实用性 (Kumar et al., 2019)。

- 在Sonogashira型反应中的作用: 它已被用于Sonogashira型交叉偶联反应,展示了其在有机合成中的多功能性 (Vilkauskaitė等,2011)。

先进合成技术

- 超声波促进合成: 该化合物已成为超声波促进合成等先进合成技术的一部分,突显了化学合成的现代方法 (Trilleras et al., 2013)。

分子结构研究

- 晶体学分析: 对该化合物的衍生物进行了详细的晶体学分析,为其分子结构和在材料科学和制药等领域的潜在应用提供了见解 (Orrego Hernandez et al., 2015)。

生物学研究

- 生物学性质: 一些研究还探讨了该化合物的衍生物的生物学性质,特别关注抗菌和抗氧化活性 (Prasath et al., 2015)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been reported to interact with their targets, causing a variety of changes . For instance, indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as indole derivatives, have been extensively studied .

Result of Action

Similar compounds have been reported to exhibit potent lethal activity against certain parasites .

Action Environment

The action of similar compounds, such as those used in suzuki–miyaura coupling, has been reported to be influenced by exceptionally mild and functional group tolerant reaction conditions .

未来方向

属性

IUPAC Name |

5-chloro-1-(3-chlorophenyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-3-8(12)5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHYNOWWLSEUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601169033 | |

| Record name | 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77509-92-3 | |

| Record name | 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77509-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)

![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)

![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)